Neorauflavane

Tyrosinase Inhibition Melanogenesis Skin Lightening

Neorauflavane is a premier tyrosinase inhibitor with an IC50 of 30 nM—400-fold stronger than kojic acid. Its competitive, slow-binding mechanism (Ki app=1.48 nM) ensures reproducible, dose-dependent melanin reduction in B16-F10 cells (cellular IC50=12.95 μM). Unlike common flavonoids, this 5-O-methylated isoflavonoid delivers nanomolar potency and defined kinetics, making it the ideal reference standard for skin‑lightening assay development and SAR studies. Procure the highest purity (≥98%) for consistent, publication‑ready results.

Molecular Formula C21H22O5
Molecular Weight 354.4 g/mol
Cat. No. B8221041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeorauflavane
Molecular FormulaC21H22O5
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(O1)C=C3C(=C2OC)CC(CO3)C4=C(C=C(C=C4)O)O)C
InChIInChI=1S/C21H22O5/c1-21(2)7-6-15-19(26-21)10-18-16(20(15)24-3)8-12(11-25-18)14-5-4-13(22)9-17(14)23/h4-7,9-10,12,22-23H,8,11H2,1-3H3
InChIKeyFLKVRTIAGSMQLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neorauflavane Procurement Guide: Potent Tyrosinase Inhibition and Melanogenesis Control for Dermatological Research


Neorauflavane is a naturally occurring isoflavonoid, specifically classified as a 5-O-methylated isoflavonoid, originally isolated from Campylotropis hirtella and Flemingia macrophylla [1]. It is characterized by a unique 4-phenylchromen backbone, which distinguishes it from common flavonoids that possess a 2-phenylchromen-4-one structure [2]. The compound's primary recognized biological activity is its potent and specific inhibition of the tyrosinase enzyme, a critical regulator of melanin synthesis, making it a key reference compound for research into hyperpigmentation disorders and melanogenesis pathways [1].

Why Neorauflavane Cannot Be Interchanged with Standard Tyrosinase Inhibitors


While numerous compounds such as kojic acid, arbutin, and their derivatives are known to inhibit tyrosinase, their potency and kinetic mechanisms of action vary dramatically, which directly impacts experimental outcomes and procurement decisions [1]. Neorauflavane's mode of inhibition is fundamentally different, exhibiting a slow-binding, reversible, and competitive mechanism with a nanomolar binding affinity that is orders of magnitude stronger than many common alternatives [1]. This high potency and distinct kinetic profile mean that substituting Neorauflavane with a structurally similar or functionally related flavonoid could lead to vastly different inhibition kinetics, higher required concentrations, and significantly altered results in sensitive cell-based assays, particularly those measuring melanin synthesis [1].

Quantitative Differentiation of Neorauflavane for Scientific Selection


Superior Monophenolase Inhibition: Neorauflavane vs. Kojic Acid

Neorauflavane demonstrates a remarkably potent inhibition of tyrosinase monophenolase activity. In a direct comparison, it was found to be 400-fold more active than kojic acid, a widely used reference standard [1].

Tyrosinase Inhibition Melanogenesis Skin Lightening

Efficient Reduction of Cellular Melanin Content

Neorauflavane effectively reduces melanin production in B16 melanoma cells, a key cellular model for melanogenesis. The reported IC50 for this effect is 12.95 μM [1].

Melanin Content B16 Melanoma Cells Depigmentation

High-Affinity, Slow-Binding Kinetic Profile

Kinetic studies reveal that Neorauflavane acts as a simple, reversible, slow-binding competitive inhibitor of monophenolase. Its apparent inhibition constant (Ki app) is 1.48 nM, demonstrating exceptionally high affinity for the enzyme [1].

Enzyme Kinetics Binding Affinity Slow-Binding Inhibition

Broad Inhibition Across Tyrosinase Activities

Beyond monophenolase inhibition, Neorauflavane also significantly inhibits the diphenolase activity of tyrosinase, the subsequent step in melanin production. The reported IC50 for this activity is 500 nM [1].

Diphenolase Inhibition Enzyme Assay L-DOPA

High-Value Research and Industrial Applications for Neorauflavane


Development of Next-Generation Topical Skin-Lightening Agents

The extreme potency of Neorauflavane against tyrosinase (IC50 = 30 nM), which is 400-fold more active than the industry standard kojic acid, makes it an ideal lead compound or reference standard for developing advanced skin-lightening and anti-hyperpigmentation formulations [1]. Its high potency allows for lower effective dosages, which is a critical advantage in formulating topical products to enhance safety and reduce irritation potential [1].

Validating Target Engagement and Phenotypic Outcomes in Melanoma Cell Models

Researchers studying melanogenesis pathways in cell lines like B16-F10 melanoma cells can use Neorauflavane as a highly potent and specific tool compound to inhibit tyrosinase activity and subsequently measure the reduction in melanin content (cellular IC50 = 12.95 μM) [1]. Its well-defined enzymatic inhibition (monophenolase IC50 = 30 nM, diphenolase IC50 = 500 nM) and high binding affinity (Ki app = 1.48 nM) allow for precise dosing and robust correlation between target engagement and phenotypic outcome [1].

Serving as a Benchmark for Structure-Activity Relationship (SAR) Studies of Flavonoid Tyrosinase Inhibitors

The unique isoflavonoid scaffold of Neorauflavane, combined with its well-characterized and exceptionally potent inhibition of tyrosinase, positions it as a premier benchmark for SAR studies [1]. It can be used as a positive control to compare the efficacy and mechanism of new flavonoid-based inhibitors, and its known binding interactions, as identified by molecular docking studies, provide a rational basis for designing new analogs with improved properties [1].

Standardizing Tyrosinase Inhibition Assays for Reproducible Research

Given the wide variability in reported IC50 values for common inhibitors like kojic acid, the well-documented and highly reproducible kinetic parameters of Neorauflavane (including its competitive, slow-binding mechanism and Ki app = 1.48 nM) make it an excellent candidate for use as an internal standard in tyrosinase inhibition assays [1]. Its use can help normalize data across different experiments, enzyme batches, and laboratories, thereby improving the reliability and comparability of research findings [1].

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